1-Ethylazepane
Description
Contextualizing Azepane Ring Systems in Organic Chemistry
Azepanes are saturated seven-membered heterocyclic compounds containing one nitrogen atom within the ring. This structural motif is a key component in a variety of natural products and biologically active molecules. lifechemicals.commdpi.com The azepane ring is considered a valuable scaffold in drug discovery, and its derivatives have been investigated for a wide range of therapeutic applications. lifechemicals.com Annulated azepane rings, which are fused to other ring systems, are also important structural motifs, though they are less common. chemistryviews.org The development of synthetic methodologies to access functionalized and optically active azepane scaffolds is an active area of research, aimed at creating libraries of new compounds for biological screening. chemistryviews.org
Nomenclature and Structural Characteristics of 1-Ethylazepane (C8H17N)
This compound is a tertiary amine featuring a saturated seven-membered azepane ring where the nitrogen atom is substituted with an ethyl group. nih.govchemicalbook.com Its chemical formula is C8H17N. nih.govchemicalbook.com The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. nih.govsigmaaldrich.com It is also known by synonyms such as N-ethylhexamethyleneimine and N-Ethyl-hexahydro-1H-azepine. nih.gov
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H17N |
| Molecular Weight | 127.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6763-91-3 |
| Boiling Point | 153.5 °C (at 741 Torr) |
| Density (Predicted) | 0.832 g/cm³ |
| pKa (Predicted) | 9.99 ± 0.20 |
Data sourced from references nih.govchemicalbook.com.
Structural Analogs and Isomeric Considerations in Azepane Chemistry
The molecular formula C8H17N can represent numerous structural isomers beyond this compound. Isomerism can arise from the position of the ethyl group on the azepane ring (e.g., 2-ethylazepane, 3-ethylazepane), or from different arrangements of atoms altogether, such as a six-membered piperidine (B6355638) ring with two methyl groups (e.g., N-ethyl-2-methylpiperidine or 2,6-dimethylpiperidine). The alkaloid Coniine, for instance, is an isomer with the IUPAC name (2S)-2-Propylpiperidine. wikipedia.org
Structural analogs of this compound include other N-alkylated azepanes, where the ethyl group is replaced by other alkyl substituents (e.g., 1-methylazepane). Another class of analogs involves changes in ring size, such as N-ethylpiperidine (a six-membered ring) and N-ethylpyrrolidine (a five-membered ring). These variations in structure can significantly influence the compound's physical and chemical properties. nih.gov
Differentiating this compound from Related Cyclic Amines (e.g., 1-Ethylhomopiperazine)
This compound can be distinguished from other cyclic amines by the specific combination of its ring size and heteroatom composition. A relevant comparison is with 1-Ethylhomopiperazine, also known as 1-Ethyl-1,4-diazepane. scbt.com The primary structural difference is that this compound contains a single nitrogen atom in its seven-membered ring, whereas 1-Ethylhomopiperazine contains two nitrogen atoms in a seven-membered ring, at the 1- and 4-positions. scbt.com This addition of a second nitrogen atom fundamentally changes the molecular formula, molecular weight, and chemical properties of the compound.
Comparison of this compound and 1-Ethylhomopiperazine
| Feature | This compound | 1-Ethylhomopiperazine |
|---|---|---|
| Ring Structure | Azepane (7-membered, 1 N atom) | Homopiperazine (7-membered, 2 N atoms) |
| Molecular Formula | C8H17N | C7H16N2 |
| Molecular Weight | 127.23 g/mol | 128.22 g/mol |
| Classification | Tertiary Amine | Diamine |
Research Significance and Current Trends in Azepane Derivative Studies
The significance of azepane derivatives in current research is largely driven by their utility in medicinal chemistry and organic synthesis. The flexible nature of the seven-membered azepane ring presents unique conformational possibilities, which can be crucial for biological activity. lifechemicals.comrsc.org Researchers are actively exploring how substituents on the azepane ring can influence and control its conformation to optimize interactions with biological targets. rsc.org
Current trends focus on the development of novel synthetic routes to create diverse and functionalized azepane derivatives. nih.gov This includes methods for enantioselective synthesis to produce optically active compounds, which is critical for pharmaceutical applications. chemistryviews.org The azepane scaffold is viewed as an important building block, and its derivatives are continuously being synthesized and evaluated for potential roles in treating a wide array of diseases. lifechemicals.com
Structure
3D Structure
Properties
IUPAC Name |
1-ethylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-9-7-5-3-4-6-8-9/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOFIIKCANAEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethylazepane and Its Derivatives
Advanced Strategies for N-Alkylation and Specific Substitutions on Azepane
Electrosynthesis of Azepane-Based Enaminyl Sulfonates
Electrochemical synthesis offers a powerful and often greener alternative for chemical transformations, enabling reactions that are challenging to achieve through conventional methods. One such application involves the multicomponent electrosynthesis of enaminyl sulfonates, which can utilize alkylamines as starting materials. In a study detailing this process, N-ethylazepane was employed as a substrate in the reaction with sulfur dioxide (SO₂) and alcohols. This electrochemical approach, conducted in a quasidivided cell under constant current conditions, allows for the formation of enaminyl sulfonate esters. For N-ethylazepane, the reaction yielded product mixtures with an exo/endo ratio of 1:1, with an isolated yield of 14% for the sulfonylation products acs.orgnih.gov. This method highlights the utility of electrosynthesis in accessing functionalized azepane derivatives.
Stereoselective and Regioselective Syntheses of Functionalized Azepanes
The construction of complex azepane structures often requires precise control over stereochemistry and regiochemistry, particularly when aiming for biologically active compounds.
Carbohydrates serve as versatile chiral starting materials for the synthesis of complex heterocyclic compounds, including polyhydroxy azepanes. Synthetic routes have been developed that transform monosaccharides into seven-membered iminocyclitols and polyhydroxy azepanes sciforum.netresearchgate.netsciforum.netacs.org. These strategies typically involve the stereoselective formation of epoxyamide intermediates derived from sugars. Subsequent regioselective opening of the epoxide ring, often with nitrogen nucleophiles, followed by further transformations such as reduction and cyclization, leads to the desired azepane structures sciforum.netresearchgate.netsciforum.net. For instance, D-glucose and D-mannose have been utilized to synthesize polyhydroxy azepanes and iminosugars, with key steps involving the regioselective opening of epoxyamides or epoxyalcohols sciforum.netresearchgate.netsciforum.net. Specific monosaccharide precursors can lead to azepanes with distinct stereochemical configurations, such as D-galactose yielding a meso-3,4,5,6-tetrahydroxyperhydroazepine and D-mannose producing a derivative with a C₂ symmetry axis acs.org.
The manipulation of epoxide functionalities is a cornerstone in the synthesis of many heterocyclic systems, including azepanes. Epoxyamides, readily accessible from carbohydrate precursors, undergo stereoselective transformations and regioselective epoxide opening reactions to furnish azepane skeletons sciforum.netresearchgate.netsciforum.netresearchgate.netrsc.orgacs.orgrroij.com. The regioselectivity of epoxide opening is often dictated by the nature of the nucleophile and reaction conditions. For example, the use of sodium azide (B81097) (NaN₃) in conjunction with reagents like trimethylborane (B1581522) (Me₃B) or samarium azide complexes has proven effective for the regioselective opening of epoxides, leading to azido (B1232118) derivatives that are precursors to azepanes sciforum.netresearchgate.netacs.org. These transformations are crucial for introducing nitrogen atoms and controlling the stereochemistry at adjacent carbon centers, ultimately guiding the formation of the seven-membered ring sciforum.netresearchgate.netsciforum.netresearchgate.netacs.org.
Annulation strategies, which involve the formation of new rings by joining molecular fragments, are vital for constructing complex cyclic systems like azepanes. Protocols involving formal 1,3-migration and subsequent annulation reactions have emerged as efficient methods for assembling azepane scaffolds chemistryviews.orgnih.govresearchgate.netacs.orgnih.gov. For example, Lewis acid-catalyzed (4+3) annulation reactions between donor-acceptor cyclopropanes and azadienes can yield azepanones with high diastereoselectivity nih.gov. Rhodium(II)-catalyzed reactions involving α-imino rhodium carbenes have also been developed for the synthesis of azepane derivatives through formal 1,3-migration of hydroxy and acyloxy groups, followed by selective annulation researchgate.netacs.orgnih.gov. Furthermore, olefin cross-metathesis followed by hydrogenation has been employed for the enantioselective synthesis of annulated azepane scaffolds chemistryviews.orgresearchgate.net.
Preparation of 1-Ethylazepane Derivatives as Intermediates in Organic Synthesis
Azepane-containing structures are frequently encountered in molecules with significant biological activity, making them attractive targets and intermediates in pharmaceutical research and development.
The azepane ring system is recognized for its pharmaceutical significance, appearing in a wide array of bioactive molecules with diverse therapeutic properties, including antidiabetic, anticancer, and antiviral activities researchgate.net. Consequently, azepane derivatives are often synthesized as key intermediates for drug discovery programs. N-Boc-protected enantiopure amino- and hydroxyazepanes, for instance, are commonly employed as building blocks in the synthesis of various pharmaceutical agents researchgate.net. While the direct synthesis of this compound itself is a specific chemical entity chemicalbook.com, the general methodologies described above for azepane synthesis are applicable to preparing N-alkylated derivatives like this compound. These N-alkylated azepanes can serve as crucial components in the construction of more complex drug candidates. For example, research has explored the synthesis and biological properties of N-substituted azepane derivatives, such as N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, for their potential antinociceptive effects nih.gov.
Compound List
The following compounds and structural motifs are discussed in relation to azepane synthesis and applications:
this compound
Azepane
Azepines
Polyhydroxy azepanes
Enaminyl sulfonates
Azido derivatives
Epoxyamides
Epoxyalcohols
Iminosugars
Iminocyclitols
Azepanones
Benzazepines
Spirooxindoles
N-ethylpiperidine
N-ethylazepane
Chemical Reactivity and Transformation Pathways of 1 Ethylazepane
Cycloaddition Chemistry of Azepane-Containing Systems
While 1-Ethylazepane itself, being a saturated amine, does not typically participate directly in common cycloaddition reactions like Diels-Alder ([4+2]) reactions as a diene or dienophile, the broader class of "azepane-containing systems" or related unsaturated azepines can undergo such transformations. The prompt specifically mentions ethyl azepine-1-carboxylate, which is an unsaturated seven-membered ring.
Unsaturated azepines, such as ethyl azepine-1-carboxylate, can participate in [4+2] cycloaddition reactions with suitable heterodienophiles. For instance, ethyl azepine-1-carboxylate (EAC) reacts with heterodienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) and 2,3-phthalazine-1,4-dione to yield [4+2] cycloadducts rsc.org. Diethyl azodiformate also reacts with EAC to form a [4+2]π cycloadduct rsc.org. These reactions involve the azepine ring acting as a diene or dienophile component.
It is important to note that this compound, being a saturated cyclic amine, lacks the necessary π-electron system to directly engage in these pericyclic cycloaddition reactions. Its role in cycloaddition chemistry would likely be indirect, potentially as a precursor to unsaturated systems or as a catalyst or additive if its basic or nucleophilic properties are exploited in a catalytic cycle.
The cycloaddition reactions involving unsaturated azepines, such as those with ethyl azepine-1-carboxylate, proceed via concerted or stepwise mechanisms, depending on the specific reactants and conditions. The resulting cycloadducts can be structurally characterized using spectroscopic methods, such as ¹³C NMR, as confirmed in studies involving ethyl azepine-1-carboxylate rsc.org. Mechanistic investigations often employ computational studies, like DFT calculations, to elucidate transition states and reaction pathways, including the stereochemical outcomes governed by orbital symmetry principles (e.g., Woodward-Hoffmann rules) researchgate.net.
Table 2: [4+2] Cycloaddition Reactions of Ethyl Azepine-1-Carboxylate
| Dienophile | Reagent | Conditions | Product Type | Citation |
| Ethyl Azepine-1-Carboxylate | 4-Phenyl-1,2,4-triazoline-3,5-dione | Not specified | [4+2] Cycloadduct | rsc.org |
| Ethyl Azepine-1-Carboxylate | 2,3-Phthalazine-1,4-dione | Not specified | [4+2] Cycloadduct | rsc.org |
| Ethyl Azepine-1-Carboxylate | Diethyl Azodiformate | Not specified | [4+2]π Cycloadduct | rsc.org |
Oxidative and Reductive Transformations of Azepanes
Tertiary amines can undergo various oxidative and reductive transformations.
Oxidative Transformations: Tertiary amines are susceptible to oxidation, most notably forming N-oxides. This transformation typically involves oxidizing agents like hydrogen peroxide or peroxyacids. The nitrogen lone pair attacks the electrophilic oxygen atom of the oxidant. While specific oxidation products of this compound are not detailed in the provided search results, N-oxidation is a general reaction pathway for tertiary amines. The presence of the ethyl group might also offer sites for oxidation, such as at the α-carbon, though N-oxidation is typically more facile.
Reductive Transformations: Reductive transformations of saturated amines like this compound are less common unless specific functional groups are present or ring-opening/rearrangement pathways are targeted. General reductive methods, such as catalytic hydrogenation or metal hydride reductions, are typically applied to unsaturated functionalities or reducible groups within a molecule. Search result byjus.com mentions sulfonylation of N-ethylazepane, which is not a reduction. General reductive amination is a method for synthesizing amines beilstein-journals.orgvulcanchem.com, not typically for transforming pre-formed saturated amines.
Compound List
this compound (C₈H₁₇N)
Ethyl Azepine-1-Carboxylate (C₁₀H₁₅NO₂)
4-Phenylazepane (C₁₁H₁₅N)
Molinate (S-Ethyl azepane-1-carbothioate) (C₉H₁₇NOS)
Theoretical and Computational Investigations of Reaction Mechanisms
Electronic Structure and Reactivity Predictions for Azepane Compounds
The study of the electronic structure of cyclic amines, such as azepanes, is crucial for understanding their chemical reactivity and predicting their behavior in various chemical transformations. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these properties, providing insights into molecular geometry, electron distribution, and frontier molecular orbitals (FMOs) medjchem.comnih.govacs.orgacs.orgmit.educuny.eduriken.jp. While specific computational data for this compound is not extensively detailed in the available literature, general trends observed for the parent azepane ring and the influence of N-alkylation can be utilized to infer its electronic characteristics and potential reactivity pathways.
Computational Methodologies and General Azepane Properties
Computational investigations of azepanes and related saturated seven-membered heterocycles often employ DFT methods, such as the M06-2X functional, alongside ab initio methods like MP2 nih.govacs.orgacs.org. These calculations allow for the optimization of molecular geometries, providing detailed information on bond lengths, bond angles, and conformational preferences. For azepane itself, studies indicate that while it deviates from ideal tetrahedral angles due to ring strain, computational methods can accurately reproduce experimental structural data nih.govacs.org. The analysis of electron density distribution and molecular orbitals (HOMO and LUMO) is central to predicting reactivity. The HOMO-LUMO energy gap, for instance, is a key indicator of a molecule's susceptibility to electrophilic or nucleophilic attack medjchem.comnih.govacs.orgacs.orgmit.edu.
Electronic Structure Features and Reactivity Implications
The electronic structure of azepane is characterized by the presence of a nitrogen atom within a seven-membered saturated ring. The lone pair of electrons on the nitrogen atom significantly influences the molecule's electronic distribution and reactivity, typically rendering it nucleophilic. DFT calculations can map the electrostatic potential (ESP) on the molecular surface, highlighting regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites) nih.govacs.orgacs.org.
Reactivity predictions are often derived from global reactivity descriptors such as the Fukui function and frontier molecular orbital (FMO) analysis. The Fukui function quantifies the reactivity of specific atomic sites towards nucleophilic or electrophilic attack, based on changes in electron density upon gaining or losing an electron nih.govacs.orgacs.org. FMO analysis, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electronic accessibility. A higher HOMO energy generally correlates with greater nucleophilicity, while a lower LUMO energy suggests a greater propensity for electrophilic attack. The distribution of electron density and the atomic charges (e.g., from CHELPG or ADCH methods) also inform predictions about polar interactions and reaction pathways nih.govacs.orgacs.org.
Ring strain, a common feature in cyclic systems, can also affect reactivity by influencing bond strengths and conformational flexibility nih.govacs.org. For azepanes, the seven-membered ring adopts various conformations (e.g., twist-chair), and computational studies analyze the energetic stability of these conformers, which can indirectly influence reaction pathways nih.govacs.org.
Influence of N-Substitution: Predicting this compound Properties
The introduction of an ethyl group onto the nitrogen atom of azepane to form this compound is expected to modify its electronic structure and reactivity primarily through inductive effects and, to a lesser extent, steric influences. The ethyl group is an electron-donating alkyl group, which will increase the electron density on the nitrogen atom via hyperconjugation and inductive effects. This increased electron density on nitrogen is likely to enhance its nucleophilicity compared to the parent azepane, making it a stronger base and a more potent nucleophile in reactions such as alkylation or acylation.
Data Table: Comparative Electronic and Structural Parameters for Azepane
The following table presents representative computational data for the parent azepane, derived from DFT and MP2 calculations, to illustrate key structural and electronic features. Specific data for this compound is not directly available in the reviewed literature, and its properties are inferred based on general principles and studies on related N-alkyl azepanes.
| Parameter | Value (for Azepane) | Computational Method/Level | Reference | Notes |
| C-N-C Bond Angle | ~116.2° | MP2 | nih.gov | Deviation from ideal tetrahedral angle due to ring strain. |
| C-C-C Bond Angle | ~113.43–113.73° | MP2 | nih.gov | Indicates ring strain and deviation from ideal tetrahedral geometry. |
| Dipole Moment | Lower than Oxepane and Thiepane | DFT | nih.gov | Relative comparison provided; specific value for azepane not listed. |
| HOMO-LUMO Energy Gap | Not specified in snippets for parent azepane | DFT | medjchem.comnih.govacs.org | Key predictor of reactivity; values vary based on functional used. |
| Electron Density at N | High (lone pair) | DFT | nih.govacs.orgacs.org | Contributes to nucleophilic character. |
| Conformational Preference | Twist-chair | DFT | acs.org | Most stable conformation reported for azepane and related systems. |
Note: The values presented for Azepane are derived from computational studies and serve as a baseline. The N-ethyl substituent in this compound is expected to enhance the electron density at the nitrogen atom, potentially increasing its nucleophilicity and basicity due to the electron-donating nature of the ethyl group.
Compound List:
this compound
Azepane
Oxepane
Thiepane
Cycloheptane
Fluorocycloheptane (FCHP)
Bromocycloheptane (BrCHP)
Chlorocycloheptane (ClCHP)
Dibenzoazepine
5H-dibenzo[b,f]azepine
5H-dibenzo[a,d] acs.organnulene
10,11-dihydro-5H-dibenzo[b,f]azepine
10,11-dihydro-5H-dibenzo[a,d]annulene
1H-azepine
N-methylazepine
7-azanorcaradiene
N-oxides
Advanced Applications in Organic Synthesis and Chemical Science
1-Ethylazepane as a Versatile Synthetic Building Block
The azepane scaffold, with its N-ethyl substituent, serves as a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures.
Utilization in Nucleophilic Acyl Substitution Reactions
Cyclic amines like this compound can participate in nucleophilic acyl substitution reactions, acting as nucleophiles or bases. While specific examples directly detailing this compound in such reactions are not extensively documented in the provided search results, the general reactivity of tertiary amines in these transformations is well-established. In these reactions, the nitrogen atom's lone pair can attack electrophilic carbonyl carbons, facilitating the displacement of a leaving group to form new amide bonds or related structures youtube.combyjus.commasterorganicchemistry.comucalgary.cauomustansiriyah.edu.iqchemistrytalk.orgfiveable.me. The azepane ring's conformational flexibility can influence the stereochemical outcome and efficiency of these reactions.
Scaffold for the Construction of Diverse Heterocyclic Frameworks
The azepane ring system is recognized as a privileged scaffold in medicinal chemistry due to its prevalence in pharmacologically active compounds sigmaaldrich.commdpi.com. While direct literature on this compound as a scaffold for diverse heterocyclic frameworks is limited in the provided snippets, research on azepane derivatives highlights their utility in constructing complex nitrogen-containing heterocycles mdpi.comacs.orgnih.govacs.orgorganic-chemistry.orgnih.govekb.eg. For instance, methods involving silyl-aza-Prins cyclization have been developed for synthesizing seven-membered nitrogen heterocycles, yielding trans-azepanes with high yields and diastereoselectivities, with the reaction outcome dependent on the catalyst employed acs.orgnih.gov. Other strategies, such as Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement, can lead to fused dihydroazepine derivatives, demonstrating the potential of azepane-related structures in building complex ring systems nih.gov.
Role of Azepane Derivatives as Ligands in Catalysis and Coordination Chemistry
Azepane derivatives, including those with N-alkyl substituents, can function as ligands in coordination chemistry and catalysis due to the presence of the nitrogen atom, which can donate its lone pair to metal centers.
Chelation Properties and Metal-Ligand Interactions
The nitrogen atom in azepane derivatives can coordinate to metal ions. While this compound itself is a simple tertiary amine, other azepane derivatives have been studied for their chelation properties. For example, ligands like 6-amino-6-methylperhydro-1,4-diazepine (AAZ) have been shown to mimic the chelate properties of other cyclic amines in metal complexes nih.gov. Azepane-1-carbodithioate has been used as a ligand, coordinating to metal cations like Co(III), Cu(II), Zn(II), and Hg(II) in a monodentate or bidentate fashion, forming complexes with potential applications in cancer targeting rsc.orgresearchgate.net. The interaction typically involves the nitrogen atom of the azepane ring.
Application in Homogeneous Catalysis
While direct applications of this compound as a ligand in homogeneous catalysis are not explicitly detailed in the provided search results, the broader class of nitrogen-containing heterocycles and amine derivatives are widely employed as ligands in various catalytic transformations researchgate.netmdpi.comresearchgate.net. For instance, P,N-containing ligands are crucial in transition-metal homogeneous catalysis, stabilizing intermediate oxidation states or geometries researchgate.net. Manganese complexes with specific ligands have been explored for homogeneous catalysis, including reactions like the preparation of imines, C-C coupling, and hydrogenation of esters and amides google.com. The general principle of amine-based ligands in catalysis suggests that appropriately functionalized azepane derivatives could find applications in areas such as hydrogenation, oxidation, and C-C coupling reactions if designed with suitable steric and electronic properties.
Contributions to Flavor and Fragrance Chemistry through Thioester Derivatives
Certain azepane derivatives, particularly thioesters, have been identified for their potential use in flavor and fragrance applications. S-Ethyl azepane-1-carbothioate (also known as S-Ethyl hexahydro-1H-azepine-1-carbothioate) is listed as a chemical intermediate and has been associated with flavors and fragrances epo.orgechemi.comgaois.ie. While its specific sensory profile or direct use as a flavor/fragrance ingredient isn't detailed, the presence of thioester functionalities in molecules is known to contribute to unique aroma and taste profiles, with ongoing research to discover compounds with pleasant thiol aromas and maintained strength for flavor and fragrance formulations google.com.
Analytical Methodologies for Characterization and Detection of 1 Ethylazepane
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation of 1-Ethylazepane from other components in a mixture. This allows for its accurate quantification and subsequent identification. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and analytical objectives.
Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC) Applications
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase within the column.
For the analysis of amines, including cyclic amines like this compound, specialized columns are often required to prevent peak tailing caused by the interaction of the basic amine group with active sites on the column. Deactivated columns or the use of a basic modifier in the stationary phase, such as potassium hydroxide (B78521) (KOH), can significantly improve peak shape and analytical performance. labrulez.com A common packing for analyzing aliphatic and heterocyclic amines is Carbopack B coated with 4% Carbowax 20M and 0.8% KOH. labrulez.com
The retention of a compound in GC is characterized by its retention time or, more robustly, by its Kovats Retention Index (RI). The RI normalizes retention times to those of adjacent n-alkanes, making it more transferable between different instruments and conditions. For this compound, a Kovats Retention Index of 954 has been reported on a standard non-polar stationary phase.
High-Resolution Gas Chromatography (HRGC) utilizes long, narrow capillary columns to provide a significantly higher number of theoretical plates, resulting in superior separation efficiency and the ability to resolve complex mixtures. This enhanced resolution is critical when analyzing this compound in matrices containing numerous closely related compounds or isomers.
| Parameter | Value/Condition | Significance |
|---|---|---|
| Technique | Gas Chromatography (GC) | Suitable for volatile compounds like this compound. |
| Column Type | Deactivated, e.g., Carbopack B/4% Carbowax 20M/0.8% KOH | Minimizes peak tailing for basic amines. labrulez.com |
| Kovats Retention Index | 954 (Standard non-polar phase) | Standardized retention measure for compound identification. |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | MS provides identification; FID offers robust quantification. |
Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. chemguide.co.uk HPLC is particularly useful for compounds that are non-volatile or thermally labile, and it offers a wide range of stationary and mobile phase combinations to optimize separations. chemguide.co.uk
For a basic compound like this compound, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and retention control for the amine, the pH of the mobile phase is often buffered. An acidic pH (e.g., using formic acid or phosphate (B84403) buffer) will ensure the amine is in its protonated, more polar form, which can modify its retention characteristics on the non-polar stationary phase.
Ultra-High-Performance Liquid Chromatography (UHPLC) systems employ columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses and higher resolution compared to traditional HPLC. libretexts.org The development of an HPLC or UHPLC method for this compound would involve optimizing parameters such as the column chemistry, mobile phase composition and pH, and flow rate to achieve the desired separation from matrix components.
Sample Preparation and Matrix Cleanup Procedures for Azepane Analysis
Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound, as it aims to isolate the analyte from interfering matrix components, concentrate it, and present it in a solvent compatible with the analytical instrument. thermofisher.com
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.orgphenomenex.com For this compound, which is a basic compound, its extractability can be manipulated by adjusting the pH of the aqueous sample. By making the sample basic (high pH), the amine is deprotonated, increasing its solubility in a non-polar organic solvent. Conversely, by making the sample acidic (low pH), the amine becomes protonated (a salt) and is retained in the aqueous phase, which can be used to wash away non-basic impurities.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. thermofisher.comaffinisep.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). affinisep.com For this compound, several SPE modes could be employed:
Reversed-Phase SPE: Uses a non-polar sorbent (e.g., C18). The sample is loaded under aqueous conditions, interferences are washed away, and the analyte is eluted with a non-polar organic solvent. nih.gov
Cation-Exchange SPE: This mode is highly effective for basic compounds. At a neutral or acidic pH, this compound will be protonated and carry a positive charge, allowing it to be strongly retained by a negatively charged cation-exchange sorbent. Neutral and acidic impurities can be washed away, and the analyte is then eluted by increasing the pH or the ionic strength of the eluting solvent. thermofisher.com
Dilute and Shoot: For relatively clean samples, a simple dilution with a suitable solvent may be all that is required before injection, particularly for LC-MS analysis. hplcvials.com Filtration is often performed to remove particulates that could damage the chromatographic system. hplcvials.com
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the identity of this compound and assessing its purity. These techniques provide detailed information about the compound's molecular weight, elemental composition, and the specific arrangement of atoms within the molecule.
Mass Spectrometry (MS, HRMS, MS/MS, GC/MS) for Molecular Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like GC (GC/MS), it provides both retention time and mass spectral data, making it a definitive tool for compound identification.
The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion (M+) peak and a series of fragment ions that form a unique fingerprint. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu The largest substituent on the nitrogen is preferentially lost.
For this compound, two primary α-cleavage pathways are expected:
Loss of the ethyl group, leading to a fragment ion.
Cleavage of the azepane ring, which can lead to several characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure m/z values with very high accuracy (typically <5 ppm error). escholarship.orgnih.gov This allows for the determination of the elemental formula of the molecular ion and its fragments, providing a much higher degree of confidence in the identification of this compound compared to low-resolution MS. escholarship.org
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. This technique is invaluable for structural elucidation and can enhance selectivity and sensitivity in complex matrices. researchgate.net
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Potential Fragment Identity |
|---|---|---|
| 127 | High | [M]+• (Molecular Ion) |
| 98 | High | [M - C2H5]+ (Loss of ethyl group) |
| 84 | Medium | Ring fragmentation product |
| 70 | Medium | Ring fragmentation product |
| 56 | High | Ring fragmentation product |
| 42 | Base Peak | Ring fragmentation product |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR) for Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. It is based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.
¹H NMR: A proton (¹H) NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. libretexts.org For this compound, one would expect to see signals corresponding to the ethyl group protons and the protons on the azepane ring.
The ethyl group would show a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
The protons on the azepane ring would appear as a series of multiplets. The protons on the carbons directly attached to the nitrogen (α-protons) would be shifted downfield (to a higher ppm value) compared to the other ring protons due to the deshielding effect of the nitrogen atom. libretexts.org
¹³C NMR: A carbon-13 (¹³C) NMR spectrum shows distinct signals for each chemically unique carbon atom in the molecule. chemguide.co.ukoregonstate.edu For this compound, six distinct signals would be expected, corresponding to the two carbons of the ethyl group and the four chemically different pairs of carbons in the azepane ring (assuming rapid ring inversion). Similar to ¹H NMR, the carbons directly bonded to the nitrogen atom would appear at a higher chemical shift (downfield) compared to the other carbons in the ring. oregonstate.edu
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | N-CH₂-CH₃ | ~2.4 - 2.6 | Quartet (q) |
| ¹H | N-CH₂-CH₃ | ~1.0 - 1.2 | Triplet (t) |
| ¹H | Ring C2/C7-H (α to N) | ~2.5 - 2.7 | Multiplet (m) |
| ¹H | Ring C3/C6-H & C4/C5-H | ~1.5 - 1.7 | Multiplet (m) |
| ¹³C | N-CH₂-CH₃ | ~50 - 55 | - |
| ¹³C | N-CH₂-CH₃ | ~12 - 15 | - |
| ¹³C | Ring C2/C7 (α to N) | ~55 - 60 | - |
| ¹³C | Ring C3/C6 | ~28 - 32 | - |
| ¹³C | Ring C4/C5 | ~26 - 29 | - |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary from experimental values.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
The process requires the formation of a high-quality single crystal of the compound or a suitable salt derivative. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
For this compound, the primary applications of X-ray crystallography would include:
Conformational Analysis: The azepane ring is known to adopt several low-energy conformations, such as the chair and boat forms. X-ray crystallography can identify the preferred conformation of the this compound molecule in the crystalline state.
Determination of Molecular Geometry: Precise measurements of all bond lengths (C-C, C-H, C-N) and bond angles can be obtained, providing a detailed geometric description of the molecule.
Analysis of Intermolecular Interactions: The technique reveals how individual this compound molecules are packed in the crystal lattice, providing information on intermolecular forces such as van der Waals interactions.
While this compound itself is not chiral, X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. If this compound were part of a larger, chiral crystalline complex or salt, this technique could be used to establish the stereochemistry of the entire asymmetric unit. The primary limitation of this technique is the necessity of growing a suitable single crystal, which can be a challenging and time-consuming process.
Data Table: Information Obtainable from X-ray Crystallography of this compound
| Structural Information | Description | Relevance to this compound |
| Molecular Conformation | The specific twist-chair or twist-boat conformation of the azepane ring. | Elucidates the most stable solid-state structure. |
| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. | Provides fundamental geometric data. |
| Crystal Packing | Arrangement of molecules in the unit cell. | Reveals intermolecular interactions. |
| Absolute Configuration | (Not directly applicable to achiral this compound) | Would be critical if analyzed as a chiral salt or co-crystal. |
Advanced Analytical Strategies for Complex Mixture Analysis
The analysis of this compound and related compounds in complex matrices, such as environmental or biological samples, often requires more sophisticated strategies than the analysis of the pure substance. Advanced techniques are necessary to achieve the required selectivity and sensitivity to detect and quantify these compounds at low concentrations.
Targeted analysis is a quantitative approach focused on the detection and measurement of specific, predetermined analytes. For known azepane compounds like this compound, this typically involves chromatographic separation followed by selective detection. Gas chromatography (GC) or liquid chromatography (LC) is used to separate the target analyte from other components in the sample matrix. Mass spectrometry (MS) is the most common detector due to its high selectivity and sensitivity.
In a targeted LC-MS/MS or GC-MS/MS experiment, the mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target compound (e.g., the molecular ion of this compound), subjecting it to fragmentation, and then monitoring for one or more specific product ions. This two-stage mass filtering significantly reduces background noise and matrix interference, allowing for highly sensitive and specific quantification. The use of isotopically labeled internal standards is crucial in targeted analysis to correct for matrix effects and variations in sample preparation and instrument response.
When the goal is to identify a broader range of potentially present compounds beyond a short list of targets, suspect screening and non-target analysis are employed. These approaches are particularly useful in environmental monitoring or metabolomics to identify previously unknown or unexpected contaminants or metabolites.
Suspect Screening: This method searches for a predefined list of "suspect" compounds that are anticipated to be present in a sample. This list can be extensive, containing hundreds or thousands of compounds, including various azepane derivatives. The analysis is typically performed using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments. The acquired data is then screened for the exact masses of the suspect compounds, and their identity is tentatively confirmed by matching retention times and fragmentation patterns with reference standards or spectral libraries.
Non-Target Analysis (NTA): NTA is a more exploratory approach that aims to identify all detectable chemical entities in a sample without any preconceived list. It also relies on HRMS to acquire comprehensive data on all ions present. The subsequent data processing is complex, involving peak detection, feature alignment, and tentative structure elucidation based on exact mass, isotopic patterns, and fragmentation data. This is a powerful tool for discovering novel azepane-related compounds or degradation products in complex mixtures.
Method Validation, Quality Control, and Uncertainty Estimation in Azepane Research
To ensure the reliability and comparability of analytical data in azepane research, rigorous method validation and ongoing quality control are indispensable. Any analytical method developed for the characterization or quantification of this compound must be validated to demonstrate that it is fit for its intended purpose.
Method Validation typically involves assessing the following parameters:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.
Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. pressbooks.pub
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Quality Control (QC) involves the routine use of control samples, such as blanks, calibration standards, and quality control samples with known concentrations, which are analyzed alongside experimental samples to monitor the performance of the analytical method over time.
Uncertainty Estimation is the process of quantifying the range within which the true value of the measurement is believed to lie. It takes into account all potential sources of error in the analytical procedure, from sample preparation to final measurement, providing a comprehensive evaluation of the data quality. pressbooks.pub
Future Directions and Emerging Research Avenues for 1 Ethylazepane
Innovation in Green and Sustainable Synthetic Routes
The drive towards environmentally conscious chemistry is a major catalyst for innovation in the synthesis of cyclic amines, including azepanes. Future research will likely focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Catalytic Methods: Transition metal catalysis, particularly using earth-abundant metals like iron and ruthenium, is showing promise for sustainable N-alkylation of amines and the synthesis of cyclic amines nih.govd-nb.inforesearchgate.net. For 1-Ethylazepane, this could translate to more efficient N-ethylation of azepane or greener routes to the azepane ring itself. Iridium-catalyzed reactions, often employing microwave assistance, have been identified as green methods for synthesizing cyclic amines due to their atom economy and solvent-free conditions mdpi.com.
Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and amine oxidases, offers highly enantioselective pathways for synthesizing substituted azepanes bohrium.comacs.orgacs.orgresearchgate.netresearchgate.net. While current biocatalytic research on azepanes often focuses on specific functionalizations or chiral resolutions, future work could explore engineered enzymes for the direct, stereoselective synthesis of N-ethylated azepanes or their precursors.
Flow Chemistry: Continuous flow processing is recognized for its advantages in safety, efficiency, and scalability, making it a cornerstone of green chemistry for heterocyclic synthesis mdpi.combsb-muenchen.deworktribe.comresearchgate.netacs.orglabunlimited.com. Applying flow chemistry to the synthesis of this compound could enable precise control over reaction parameters, reduce reaction times, and facilitate the integration of multiple synthetic steps, thereby minimizing intermediate isolation and waste.
Advanced Computational Modeling for Rational Design and Mechanistic Insights
Computational chemistry plays a pivotal role in predicting molecular properties, designing novel compounds, and elucidating reaction mechanisms, thereby accelerating research and development.
Molecular Dynamics and DFT Studies: Advanced computational methods like Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the conformational preferences, electronic structure, and reactivity of this compound and its derivatives. This information is crucial for understanding its behavior in various chemical environments and for predicting interactions with biological targets or material matrices.
QSAR and Virtual Screening: Quantitative Structure-Activity Relationship (QSAR) modeling, coupled with virtual screening, can identify promising azepane-based scaffolds for specific applications, such as drug discovery. By correlating structural features with biological activity or material properties, researchers can rationally design next-generation compounds with optimized performance. Computational studies have already been employed to explore azepine derivatives as potential inhibitors for viral targets neliti.com.
Mechanistic Elucidation: Computational tools are invaluable for dissecting complex reaction pathways, identifying transition states, and understanding catalytic cycles. This knowledge is essential for optimizing existing synthetic routes and for designing entirely new, more efficient transformations for this compound and related structures.
Exploration of Novel Catalytic and Material Science Applications
The unique structural features of the azepane ring and the presence of the tertiary amine nitrogen atom suggest broad potential in catalysis and material science.
Catalysis: Cyclic amines, including azepanes, can serve as ligands for transition metal catalysts or act as organocatalysts themselves. The basic nitrogen atom in this compound could potentially be exploited in acid-base catalysis or as a coordinating ligand in metal-catalyzed reactions, influencing selectivity and reactivity. Research into azepane-based ligands for asymmetric catalysis could lead to new applications.
Material Science: Azepane derivatives have been explored in polymer chemistry. For instance, functionalized azepane monomers can be polymerized to create aliphatic polyamides with pendant ketone or hydroxyl groups, offering possibilities for cross-linking and tailored material properties usm.eduacs.org. The incorporation of the this compound moiety into polymer backbones or side chains could impart specific characteristics, such as altered solubility, thermal stability, or functional group accessibility for further modification.
Design of Next-Generation Azepane-Based Scaffolds with Tunable Properties
The rational design of new azepane-based scaffolds with precisely tuned properties is a key area for future research, aiming to unlock novel applications.
Functionalization Strategies: Developing selective methods for functionalizing the azepane ring at various positions, alongside modifications of the N-ethyl group, will be critical. Recent advancements include copper-catalyzed C(sp³)–H functionalization for synthesizing vinyl- or alkynyl-substituted azepanes researchgate.net and rhodium-catalyzed migration–annulation protocols for azepane derivatives acs.org. These methods offer pathways to introduce diverse substituents and create complex molecular architectures.
Structure-Property Relationships (SAR): Systematic studies investigating the SAR of this compound derivatives will be essential. By synthesizing libraries of compounds with variations in substitution patterns on the azepane ring and modifications to the N-ethyl group, researchers can establish clear correlations between molecular structure and desired properties (e.g., biological activity, catalytic efficiency, material characteristics).
Combinatorial Chemistry: Leveraging combinatorial chemistry approaches, potentially integrated with automated synthesis, can rapidly generate diverse libraries of azepane derivatives, accelerating the discovery of lead compounds for pharmaceutical or material science applications.
Integration with Automated Synthesis and High-Throughput Screening Platforms
The synergy between automation and high-throughput screening is transforming chemical discovery, enabling faster and more efficient exploration of chemical space.
Automated Synthesis: The application of flow chemistry and robotic platforms for the automated synthesis of heterocyclic libraries is a rapidly growing field acs.orglabunlimited.comlabmate-online.comnih.govacs.orgnih.govresearchgate.net. Developing automated protocols for the synthesis of this compound and its analogues, including parallel synthesis and "on-demand" reagent generation, can significantly accelerate the production of compound libraries. This allows for rapid exploration of structural diversity and optimization of synthetic routes.
High-Throughput Screening (HTS): Integrated automated synthesis workflows can feed directly into HTS platforms, allowing for the rapid evaluation of synthesized compounds for biological activity or material performance. This integrated approach is crucial for identifying promising candidates for further development in areas like drug discovery or advanced materials.
Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics
Accurate and sensitive analytical methods are indispensable for characterizing synthesized compounds, monitoring reactions, and understanding the fate of molecules in complex matrices, including biological systems.
Trace Analysis: Developing sensitive methods for the detection and quantification of this compound and its potential metabolites or degradation products is crucial. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are well-established for analyzing amines and heterocyclic compounds, and advancements in sensitivity and selectivity are continually being made nih.gov.
Metabolomics and In-depth Characterization: For applications in pharmaceuticals or environmental science, understanding the metabolic fate or degradation pathways of this compound is important. Advanced analytical techniques, including high-resolution mass spectrometry and sophisticated NMR methods (e.g., 2D NMR), are essential for comprehensive structural characterization and for identifying trace components or metabolites in complex biological or environmental samples ijrpr.comresearchgate.net.
By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound as a versatile chemical entity for diverse applications.
Q & A
Q. What are the standard methods for synthesizing 1-Ethylazepane, and how can reproducibility be ensured?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For reproducibility:
- Detailed protocols : Include molar ratios, solvent purity, reaction temperature, and stirring duration. Avoid ambiguous terms like "stirred vigorously" .
- Characterization : Provide NMR (¹H, ¹³C), GC-MS, and elemental analysis data. For known compounds, cite prior literature; for novel derivatives, include purity assessments (e.g., HPLC) .
- Supporting Information : Publish supplementary files with raw spectral data and reaction optimization trials .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural purity?
Methodological Answer:
- Primary Techniques : ¹H NMR (to confirm ethyl and azepane ring protons), ¹³C NMR (to verify carbon environments), and IR (to detect amine/imine functional groups) .
- Quantitative Validation : Cross-validate using GC-MS for molecular ion peaks and retention times. Compare results with computational simulations (e.g., DFT for NMR chemical shifts) .
- Contradiction Handling : If spectral data conflicts (e.g., unexpected peaks), re-run experiments under controlled humidity/temperature or use alternative solvents to rule out artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., boiling point variations)?
Methodological Answer:
- Root-Cause Analysis : Compare experimental conditions (e.g., pressure, calibration standards) across studies. For example, boiling point discrepancies may arise from impurities or differing atmospheric pressure adjustments .
- Statistical Evaluation : Apply ANOVA to assess inter-lab variability or systematic errors in measurement tools .
- Principal Contradiction Framework : Identify the dominant factor (e.g., purity level) influencing property variations and design targeted experiments to isolate its impact .
Q. What experimental design principles apply when studying this compound’s novel derivatives for bioactivity?
Methodological Answer:
- Hypothesis-Driven Design : Define independent variables (e.g., substituent position) and dependent variables (e.g., IC₅₀ in enzyme assays). Use factorial designs to explore interactions .
- Control for Confounders : Include negative controls (solvent-only) and positive controls (reference inhibitors). Validate cytotoxicity separately to rule off-target effects .
- Data Transparency : Publish raw dose-response curves and statistical significance thresholds (e.g., p < 0.05 with Bonferroni correction) .
Q. How should computational models be validated for predicting this compound’s reactivity in catalytic systems?
Methodological Answer:
- Benchmarking : Compare DFT-calculated activation energies with experimental kinetic data (e.g., Arrhenius plots). Use high-level basis sets (e.g., def2-TZVP) and solvent continuum models .
- Sensitivity Analysis : Test how varying parameters (e.g., exchange-correlation functionals) affects prediction accuracy. Report mean absolute errors (MAE) relative to empirical data .
- Reproducibility : Share input files (e.g., Gaussian .com files) and software versions in supplementary materials .
Methodological and Ethical Considerations
Q. What protocols mitigate risks when handling this compound’s hygroscopic or reactive intermediates?
Methodological Answer:
Q. How can researchers address literature gaps or conflicting mechanistic proposals for this compound’s reactions?
Methodological Answer:
- Systematic Reviews : Use PRISMA guidelines to identify knowledge gaps. Map contradictions using a matrix of proposed mechanisms vs. experimental evidence .
- Mechanistic Probes : Design isotope-labeling (e.g., ¹⁵N) or trapping experiments to distinguish between radical vs. ionic pathways .
Data Analysis and Reporting Standards
Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?
Methodological Answer:
Q. How should researchers document failed syntheses or irreproducible results involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
